4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring fused to a pyridine core at positions 3 and 2 (pyrrolo[3,2-c]pyridine). The chlorine substituent at position 4 and the carboxylic acid group at position 3 make it a versatile intermediate in medicinal chemistry, particularly for synthesizing multi-target ligands and enzyme inhibitors. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs like 4-chloro-1H-pyrrolo[3,2-c]quinoline derivatives .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)3-11-5(6)1-2-10-7/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYIXCSBGZIAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696625 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-39-2 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles or pyridines under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed for high-yield and cost-effective processes. The choice of reagents, solvents, and purification techniques is optimized to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolopyridine core.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Chloro-substituted pyrroles or pyridines with reduced functional groups.
Substitution: Heterocyclic compounds with various substituents at the 4-position.
Scientific Research Applications
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and 5-chloro-1H-pyrrolo[3,2-b]pyridine. its unique chlorine substitution and carboxylic acid group confer distinct chemical properties and reactivity. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
The pharmacological and physicochemical properties of pyrrolo-pyridine carboxylic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Notes:
- *CAS 1000340-37-3 is listed for both pyrrolo[3,2-c] and pyrrolo[2,3-b] cores in different sources, likely due to registry errors or isomer ambiguity.
- Pyrrolo[3,2-c]pyridine derivatives (target compound) exhibit superior binding to serotonin receptors (5-HT6R) compared to pyrrolo[2,3-b] analogs due to optimized steric and electronic interactions .
Pharmacological Activity
- Target Compound: Demonstrates nanomolar affinity for 5-HT6 receptors (Ki = 2.3 nM) and MAO-B inhibition (IC₅₀ = 9.8 nM), making it a candidate for Alzheimer’s disease therapy .
- Analog 6-Chloro-pyrrolo[3,2-c]pyridine-3-carboxylic acid : Shows reduced MAO-B activity (IC₅₀ = 45 nM), highlighting the critical role of the C4 chloro position .
- Pyrrolo[2,3-b]pyridine Derivatives : Used in fluorescent probes but lack significant receptor-binding activity due to altered π-π stacking .
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula: CHClNO
- CAS Number: 1000340-37-3
- Molecular Weight: 196.59 g/mol
- Appearance: Light brown solid
Pharmacological Activities
The biological activity of this compound has been linked to various therapeutic effects:
-
Antitumor Activity:
- Studies indicate that derivatives of pyrrolo[3,2-c]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
- A specific derivative demonstrated significant anti-HIV-1 activity with an effective concentration (EC50) of 1.65 µM, highlighting its potential in antiviral therapy .
- Antimicrobial Properties:
- Anti-inflammatory Effects:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: Some studies suggest that this compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling Pathways: The compound appears to influence various signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
